REACTION_CXSMILES
|
Cl.C1(C(C2C=CC=CC=2)[N:9]2[CH2:12][C:11]([CH3:14])([OH:13])[CH2:10]2)C=CC=CC=1.C(N(CC)CC)C.P([O-])([O-])(O)=O.[K+].[K+].[F:35][C:36]1[CH:37]=[C:38]([N+:43]([O-:45])=[O:44])[CH:39]=[CH:40][C:41]=1F>CS(C)=O.[OH-].[OH-].[Pd+2].O.ClCCl.CCCCCC.C(OCC)(=O)C.CO.O1CCCC1>[F:35][C:36]1[CH:37]=[C:38]([N+:43]([O-:45])=[O:44])[CH:39]=[CH:40][C:41]=1[N:9]1[CH2:12][C:11]([OH:13])([CH3:14])[CH2:10]1 |f:0.1,3.4.5,8.9.10,13.14,15.16|
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC=C1)C(N1CC(C1)(O)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
methanol tetrahydrofuran
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO.O1CCCC1
|
Name
|
dipotassium hydrogen phosphate
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The mixture was shaken on a Parr apparatus under 40 psi H2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite® (dichloromethane wash)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
STIRRING
|
Details
|
After shaking
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was back-extracted with dichloromethane
|
Type
|
WASH
|
Details
|
the combined organic extracts washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to an oil
|
Type
|
WASH
|
Details
|
Chromatography over silica gel, eluting with 3:1 hexane/ethyl acetate
|
Type
|
CUSTOM
|
Details
|
afforded
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1N1CC(C1)(C)O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.15 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |